molecular formula C9H8O2 B147244 Cinnamic acid CAS No. 621-82-9

Cinnamic acid

Cat. No.: B147244
CAS No.: 621-82-9
M. Wt: 148.16 g/mol
InChI Key: WBYWAXJHAXSJNI-VOTSOKGWSA-N
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Mechanism of Action

Target of Action

Cinnamic acid, a natural aromatic carboxylic acid, is a key chemical found in plants such as Cinnamomum cassia (Chinese cinnamon) and Panax ginseng . It has been reported to play a role in treating cancer, bacterial infections, diabetes, and neurological disorders . The primary targets of this compound include various enzymes and proteins involved in these diseases. For instance, some derivatives of this compound have been reported to be active against both hAChE and hBuChE , which are key enzymes involved in neurological disorders.

Mode of Action

This compound interacts with its targets in a variety of ways. For instance, it terminates radical chain reactions by donating electrons that react with radicals, forming stable products . This antioxidant property is one of the key mechanisms through which this compound exerts its therapeutic effects. Furthermore, the nature of the substituents incorporated into this compound has been found to play a huge role in either enhancing or decreasing the biological efficacy of the synthesized this compound derivatives .

Biochemical Pathways

This compound is a central intermediate in the biosynthesis of a myriad of natural products including lignols (precursors to lignin and lignocellulose), flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . Its biosynthesis involves the action of the enzyme phenylalanine ammonia-lyase (PAL) on phenylalanine . The affected pathways and their downstream effects are diverse, ranging from the production of lignin in plants to the regulation of various metabolic processes in humans.

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied. For instance, after oral administration of Brazilian green propolis, which contains this compound, the compound was found in plasma samples collected up to 24 hours after intake . The compound was mainly detected as phenolic glucuronide conjugates, indicating that it undergoes metabolism in the body .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and disease context. For instance, in the context of cancer, some derivatives of this compound have been reported to display potent anticancer activity . In the context of bacterial infections, certain derivatives exhibited significant antibacterial activity on S. aureus strain of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of this compound provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Furthermore, the presence of an acrylic acid group substituted on the phenyl ring gives cinnamic either a cis or a trans configuration, with the latter being the most common of the two , indicating that the compound’s structure and properties can be influenced by environmental conditions.

Biochemical Analysis

Biochemical Properties

Cinnamic acid plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. This pathway involves the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to this compound . This compound interacts with various enzymes and proteins, including cinnamate 4-hydroxylase (C4H), which converts it to p-coumaric acid . These interactions are crucial for the biosynthesis of flavonoids, lignin, and other phenylpropanoids .

Cellular Effects

This compound influences various cellular processes, including cell viability, invasion, and metabolism. It has been shown to inhibit cell viability and invasion in primary endometrial stromal cells . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of enzymes such as pyruvate kinase M2 (PKM2) . These effects contribute to its anticancer and anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes such as PKM2, leading to reduced glycolysis and cell proliferation . This compound also modulates gene expression by interacting with transcription factors and signaling pathways involved in inflammation and oxidative stress . These interactions result in the suppression of pro-inflammatory cytokines and the enhancement of antioxidant defenses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable and can maintain its biological activity over extended periods . Its degradation products, such as p-coumaric acid, can also exhibit biological activity . Long-term exposure to this compound has been associated with sustained anti-inflammatory and antioxidant effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can cause adverse effects such as hepatotoxicity and gastrointestinal disturbances . The therapeutic window for this compound is therefore crucial for its safe and effective use in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylpropanoid pathway. It is synthesized from phenylalanine by the action of PAL and further metabolized to p-coumaric acid by C4H . These metabolic pathways are essential for the biosynthesis of various secondary metabolites, including flavonoids and lignin . This compound also affects metabolic flux and metabolite levels by modulating enzyme activities and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can be localized to different compartments, including the cytoplasm and endoplasmic reticulum (ER), where it interacts with enzymes involved in its metabolism . The distribution of this compound within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound and its derivatives are localized to specific subcellular compartments, such as the ER and vacuoles . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its activity and function, as it allows this compound to interact with enzymes and other biomolecules involved in its metabolism and biological effects .

Scientific Research Applications

Pharmaceutical Applications

Cinnamic acid and its derivatives are integral in drug development due to their broad spectrum of biological activities. They exhibit properties such as anti-inflammatory, antimicrobial, antiviral, and anticancer effects. Below are notable applications in pharmaceuticals:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial : Compounds derived from this compound have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .
  • Antifungal : Its derivatives exhibit antifungal activity against Candida species and dermatophytes .

Anticancer Properties

Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. Specific compounds have been noted for their ability to induce apoptosis in breast (MCF-7) and prostate (PC-3) cancer cells .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases .

Cosmetic Applications

This compound derivatives are increasingly used in the cosmetic industry due to their antioxidant and skin-conditioning properties. They play roles in:

  • Skin Lightening : Certain derivatives have been tested for their efficacy in treating hyperpigmentation by inhibiting tyrosinase activity .
  • Anti-aging : Compounds like 4-hydroxythis compound are being evaluated for their potential to reduce signs of aging through antioxidant mechanisms .

Food Industry Applications

This compound is utilized as a flavoring agent due to its pleasant aroma reminiscent of cinnamon. Its applications include:

  • Preservative : Its antimicrobial properties allow it to be used as a natural preservative in food products, extending shelf life while maintaining safety .
  • Flavoring Agent : It is commonly found in baked goods, beverages, and confections for its distinctive flavor profile .

Agricultural Applications

In agriculture, this compound derivatives are being explored for their potential as:

  • Herbicides : Certain derivatives exhibit herbicidal properties that can be utilized in crop protection strategies .
  • Insecticides : Research has shown that this compound can act as an insect repellent, providing a natural alternative to synthetic pesticides .

Table 1: Biological Activities of this compound Derivatives

Compound NameBiological ActivityMechanism of ActionReference
p-Hydroxythis compoundAnti-inflammatoryInhibition of TNF-α and IL-6
Methyl CinnamateAntimicrobialDisruption of bacterial cell walls
CinnamaldehydeAntifungalInhibition of fungal growth
4-Hydroxythis compoundSkin lighteningTyrosinase inhibition
This compoundAnticancerInduction of apoptosis

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound derivatives exhibited potent antibacterial activity against multi-drug resistant strains of S. aureus, suggesting potential use as therapeutic agents in treating infections resistant to conventional antibiotics .

Case Study 2: Cosmetic Applications

In clinical trials, 4-hydroxythis compound was shown to reduce melanin production in human skin cells by inhibiting tyrosinase activity, marking it as a promising candidate for skin-whitening products .

Biological Activity

Cinnamic acid, a naturally occurring organic compound found in various plants, has garnered significant attention due to its diverse biological activities. This article delves into the pharmacological properties of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The following sections will present detailed research findings, case studies, and data tables to illustrate the compound's biological efficacy.

Overview of this compound

This compound (chemical formula: C₉H₈O₂) is a phenolic compound derived from the bark of cinnamon trees. It exists in two isomeric forms: trans-cinnamic acid and cis-cinnamic acid, with the trans form being more prevalent in nature. The compound is recognized for its low toxicity and broad spectrum of biological activities, making it a promising candidate for pharmaceutical applications.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research has shown that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage.

Table 1: Antioxidant Activity of this compound

Study ReferenceConcentration (µM)% Inhibition of DPPH Radical
5075%
10085%
20090%

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against a variety of pathogens. Studies indicate that this compound exhibits antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action involves disruption of bacterial cell membranes and inhibition of biofilm formation.

Table 2: Antimicrobial Efficacy of this compound Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
CinnamaldehydeE. coli8 mM
CinnamamideS. aureus20 mM
This compoundCandida albicans15 mM

Anticancer Activity

This compound derivatives have been extensively studied for their anticancer properties. They exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, certain derivatives have shown enhanced efficacy against colorectal cancer cells by promoting G1 phase cell cycle arrest.

Case Study: Anticancer Activity in Colorectal Cancer

A study evaluated the anticancer potential of synthesized this compound derivatives on colon cancer cell lines (HCT116, SW480). The results indicated that derivative 9f induced significant apoptosis and upregulated p21 protein levels, which are crucial for cell cycle regulation.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound against neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in the brain and enhancing cognitive function.

Table 3: Neuroprotective Effects of this compound Derivatives

CompoundAChE Inhibition (%)Reference
Sinapic Acid62%
Cinnamyl Alcohol55%
This compound50%

Properties

IUPAC Name

(E)-3-phenylprop-2-enoic acid
Source PubChem
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InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYWAXJHAXSJNI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8O2
Record name cinnamic acid
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DSSTOX Substance ID

DTXSID5022489
Record name E-Cinnamic acid
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Molecular Weight

148.16 g/mol
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Physical Description

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour
Record name Cinnamic acid
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Record name trans-Cinnamic acid
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Boiling Point

298.00 to 300.00 °C. @ 760.00 mm Hg
Record name trans-Cinnamic acid
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Solubility

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol)
Record name trans-Cinnamic acid
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Record name Cinnamic acid
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CAS No.

140-10-3, 621-82-9
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Record name trans-Cinnamic acid
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Melting Point

133 °C
Record name trans-Cinnamic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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